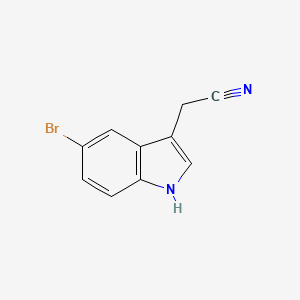

2-(5-bromo-1H-indol-3-yl)acetonitrile

描述

Significance of Indole (B1671886) Derivatives in Academic Chemical Research

Indole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in academic and industrial research. indexcopernicus.comnih.govijpsr.com This bicyclic aromatic molecule, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a key structural motif in a multitude of natural products and synthetic molecules with diverse biological activities. mdpi.com The indole scaffold is present in the essential amino acid tryptophan, neurotransmitters like serotonin (B10506), and a vast array of alkaloids. indexcopernicus.com Consequently, indole derivatives have been extensively investigated for their therapeutic potential, exhibiting activities such as anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.net The versatility of the indole ring system allows for functionalization at various positions, enabling the synthesis of a wide range of compounds with tailored properties. nih.gov This has made the development of novel synthetic methodologies for indole derivatives a central focus in organic and medicinal chemistry research. nih.govijpsr.com

Contextualization of Brominated Indoles

The introduction of a bromine atom to the indole scaffold, creating brominated indoles, significantly enhances the synthetic utility of these compounds. fiveable.me Halogenated indoles, including those with bromine, are found in various natural products and are valuable intermediates in the synthesis of biologically active molecules. researchgate.net The bromine substituent can influence the electronic properties of the indole ring and can act as a handle for further chemical modifications, particularly through cross-coupling reactions. fiveable.meorganic-chemistry.org This allows for the introduction of diverse functional groups at specific positions on the indole core, facilitating the construction of complex molecular architectures. fiveable.me Brominated indoles have been utilized in the development of pharmaceuticals, for instance, in targeting serotonin receptors where the bromine atom can modulate binding affinity and selectivity. fiveable.me

Role of Acetonitrile (B52724) Functionality in Chemical Synthesis and Biological Pathway Research

The acetonitrile group is a versatile functional group in organic synthesis and medicinal chemistry. ontosight.ai Its presence in a molecule provides a reactive site for various chemical transformations. The nitrile group can be hydrolyzed to carboxylic acids, reduced to amines, or converted into other nitrogen-containing heterocycles, making it a valuable synthetic intermediate. cymitquimica.com In the context of drug design and biological pathway research, the acetonitrile moiety can serve as a pharmacophore or a bioisosteric replacement for other functional groups. Its electronic properties and ability to participate in hydrogen bonding can influence a molecule's interaction with biological targets. ontosight.ai Acetonitrile is a common solvent in the pharmaceutical industry and is also used as a reagent in the synthesis of various medicinal compounds. researchgate.net

Table 1: Physicochemical Properties of 2-(5-bromo-1H-indol-3-yl)acetonitrile

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₇BrN₂ | cymitquimica.com |

| Molecular Weight | 235.08 g/mol | |

| Physical Form | Solid |

| Storage Temperature | Room temperature, sealed in dry, dark place | |

Table 2: Research Applications of this compound

| Application Area | Description |

|---|---|

| Intermediate in Organic Synthesis | Serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds. cymitquimica.com |

| Medicinal Chemistry Research | Used in the development of potential pharmaceutical agents due to the biological activity associated with the indole scaffold. cymitquimica.com |

Structure

3D Structure

属性

IUPAC Name |

2-(5-bromo-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEAZVAMEMXQHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10550046 | |

| Record name | (5-Bromo-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774-14-1 | |

| Record name | (5-Bromo-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 2 5 Bromo 1h Indol 3 Yl Acetonitrile

Reactivity of the Indole (B1671886) Nitrogen Atom (N-1)

The hydrogen atom on the indole nitrogen is acidic and can be removed by a strong base, such as sodium hydride (NaH), to form an indolide anion. youtube.com This anion is a potent nucleophile and readily participates in substitution reactions. youtube.com

N-Alkylation: The indolide anion can be alkylated by reacting it with various alkyl halides. This reaction, a type of SN2 reaction, is a standard method for introducing alkyl chains onto the indole nitrogen. youtube.com For example, treatment with a primary alkyl halide after deprotonation leads to the corresponding N-alkylated indole derivative. youtube.com

N-Acylation: N-acylation is a common strategy to introduce an acyl group, which can serve as a protecting group or as a precursor for further transformations. thieme-connect.debeilstein-journals.org This can be achieved by reacting the indolide anion with acyl chlorides. thieme-connect.de An alternative, milder method involves the direct coupling of the indole with a carboxylic acid using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). thieme-connect.deresearchgate.net Thioesters have also been developed as stable and chemoselective acyl sources for the N-acylation of indoles. beilstein-journals.org

Protecting the indole nitrogen is a critical step in many multi-step syntheses involving indoles. mdpi.org N-protection serves two primary purposes: it enhances the stability of the indole ring, particularly towards acidic conditions, and it can direct the regioselectivity of subsequent functionalization reactions by preventing reactions at the nitrogen and altering the electronic and steric properties of the indole core. mdpi.org

Commonly used N-protecting groups include:

Sulfonyl groups (e.g., tosyl, benzenesulfonyl): These electron-withdrawing groups decrease the electron density of the indole ring, making it less susceptible to electrophilic attack. The benzenesulfonyl group has been shown to be effective in directing lithiation to the C-2 position.

Carbamates (e.g., Boc): The tert-butyloxycarbonyl (Boc) group is another widely used protecting group that can be removed under specific conditions.

Alkyl groups (e.g., benzyl): Benzyl (B1604629) groups are stable protecting groups often employed in indole chemistry.

Acyl groups (e.g., pivaloyl): The sterically bulky pivaloyl group is particularly interesting as it can protect both the N-1 and C-2 positions due to steric hindrance. This has been exploited to direct intramolecular Friedel-Crafts acylations to the C-4 position instead of the electronically favored C-2 position. mdpi.org

The choice of protecting group can significantly influence the outcome of subsequent reactions. For instance, in palladium-catalyzed C-H functionalization, the nature of the nitrogen protecting group can have a strong impact on reactivity, with groups like pivaloyl, tosyl, and alkoxycarbonyl yielding better results than benzyl or carbamoyl (B1232498) groups. nih.gov

Reactivity of the Indole Core

The indole ring system is inherently electron-rich, making it highly reactive towards electrophiles and a versatile substrate for various functionalization reactions.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of indoles. nih.gov Due to the high electron density at the C-3 position, unsubstituted indoles preferentially undergo electrophilic attack at this site. nih.govstackexchange.com However, in 2-(5-bromo-1H-indol-3-yl)acetonitrile, the C-3 position is already substituted.

In such 3-substituted indoles, electrophilic attack is generally directed to the benzene (B151609) portion of the ring system. The regioselectivity is determined by the combined directing effects of the existing substituents: the bromo group at C-5 and the cyanomethyl group at C-3.

The bromo group at C-5 is an electron-withdrawing, deactivating group, but it is ortho-, para-directing. This directs incoming electrophiles to the C-4 and C-6 positions.

Therefore, further electrophilic substitution on the this compound core is expected to occur primarily at the C-4 and C-6 positions. The precise outcome can be influenced by steric hindrance and the specific electrophile and reaction conditions used. youtube.com

The bromine atom at the C-5 position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org This allows for the introduction of a wide variety of substituents onto the indole core.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Description |

| Suzuki-Miyaura Coupling | Boronic acids or esters | Pd(dppf)Cl2, Pd(PPh3)4 | Forms a new C-C bond, allowing for the introduction of aryl, heteroaryl, vinyl, or alkyl groups. wikipedia.orgnih.govlibretexts.org |

| Sonogashira Coupling | Terminal alkynes | Pd(PPh3)2Cl2 / CuI | Forms a C(sp²)-C(sp) bond, introducing alkynyl substituents. Copper-free versions have also been developed. researchgate.netwikipedia.orgnih.govlibretexts.org |

| Heck Reaction | Alkenes | Pd(OAc)2 / PPh3 | Forms a new C-C bond by coupling the aryl bromide with an alkene, leading to substituted styrenyl-type derivatives. acs.orgacs.orgwikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Amines (primary, secondary) | Pd2(dba)3 / BINAP, XPhos | Forms a new C-N bond, allowing for the synthesis of N-aryl or N-heteroaryl derivatives. rsc.orgresearchgate.netwikipedia.orglibretexts.org |

These reactions are highly versatile and tolerate a wide range of functional groups, making them powerful tools for diversifying the 5-bromoindole (B119039) scaffold.

While the C-3 position is occupied by the acetonitrile (B52724) group, both the C-2 position and the nitrile moiety itself offer opportunities for further modification.

C-2 Position: The C-2 position of the indole ring is less nucleophilic than C-3 but can be functionalized through various methods. Direct C-H functionalization at the C-2 position has emerged as a powerful strategy. researchgate.net This often involves the use of an N-protecting group and a transition metal catalyst, such as palladium or rhodium, to activate the C-H bond for arylation, alkenylation, or other coupling reactions. nih.govrsc.orgnih.gov For instance, C-2 arylation of N-methylindole derivatives with aryl iodides has been achieved using a heterogeneous Pd/C catalyst without the need for a directing group. researchgate.net

C-3 Acetonitrile Group: The nitrile functional group (-C≡N) is a versatile synthetic handle. It can undergo several transformations, including:

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid (indole-3-acetic acid derivative) or an amide.

Reduction: The nitrile can be reduced to a primary amine (a tryptamine (B22526) derivative) using reducing agents like lithium aluminum hydride (LiAlH₄).

Addition Reactions: Organometallic reagents can add across the carbon-nitrogen triple bond to form ketones after hydrolysis.

These diverse reaction pathways underscore the utility of this compound as a versatile building block in organic synthesis.

Transformations of the Acetonitrile Group

The acetonitrile group of this compound is a versatile functional handle that allows for a variety of chemical transformations. These reactions primarily target the cyano group itself or the adjacent activated methylene (B1212753) (alpha-carbon) group. Such transformations are crucial for the synthesis of a wide range of biologically active molecules and complex heterocyclic structures.

Hydrolysis to Carboxylic Acids

The hydrolysis of the nitrile functional group is a fundamental transformation that converts this compound into its corresponding carboxylic acid, 2-(5-bromo-1H-indol-3-yl)acetic acid. This reaction can be effectively carried out under both acidic and alkaline conditions, typically requiring elevated temperatures to proceed.

Under acidic conditions, the nitrile is generally heated under reflux with a strong mineral acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction proceeds through the initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an intermediate amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.

Alternatively, basic hydrolysis involves heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The hydroxide ion acts as a nucleophile, attacking the nitrile carbon. This process initially forms the corresponding amide, which is then hydrolyzed under the basic conditions to yield the carboxylate salt. To obtain the free carboxylic acid, the reaction mixture must be acidified in a final step to protonate the carboxylate.

Table 1: General Conditions for Hydrolysis of this compound

| Condition Type | Reagents | Typical Conditions | Initial Product | Final Product |

|---|---|---|---|---|

| Acidic Hydrolysis | Dilute HCl or H₂SO₄ | Heat/Reflux | 2-(5-bromo-1H-indol-3-yl)acetamide | 2-(5-bromo-1H-indol-3-yl)acetic acid |

Note: The final product from basic hydrolysis is a salt, which requires a subsequent acidification step to yield the free carboxylic acid.

Further Elaboration to Other Nitrile-Containing Structures (e.g., acrylonitriles)

The acetonitrile moiety can be elaborated into more complex nitrile-containing structures, such as acrylonitriles. A key method for this transformation is the Knoevenagel condensation, which involves the reaction of the active methylene group of this compound with an aldehyde or ketone. This reaction is typically catalyzed by a base.

For instance, the reaction of an indole-acetonitrile derivative with various aromatic or heteroaromatic aldehydes in the presence of a base like sodium methoxide (B1231860) or triethylamine (B128534) yields the corresponding 2-(indolyl)-3-arylacrylonitrile derivatives. mdpi.comnih.gov The base deprotonates the alpha-carbon of the acetonitrile, creating a nucleophilic carbanion that attacks the carbonyl carbon of the aldehyde. The subsequent elimination of a water molecule results in the formation of a carbon-carbon double bond, yielding the acrylonitrile (B1666552) product. This method provides a straightforward route to a diverse range of conjugated nitrile compounds. mdpi.com

Table 2: Synthesis of Acrylonitrile Derivatives via Knoevenagel Condensation

| Reactant 1 | Reactant 2 (Example) | Catalyst | Solvent | Product Type |

|---|

Reactions Involving the Alpha-Carbon of the Acetonitrile Moiety

The hydrogen atoms on the carbon alpha to the nitrile group (the methylene bridge) in this compound are acidic due to the electron-withdrawing nature of the cyano group. This acidity allows for the deprotonation of the alpha-carbon by a suitable base to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

A significant reaction in this category is the α-alkylation. Using a strong base, such as potassium tert-butoxide, the arylacetonitrile can be deprotonated and then reacted with an electrophile like an alcohol, which can be activated to serve as an alkylating agent. This provides a method for introducing alkyl substituents at the alpha-position, leading to more complex and substituted indole derivatives. This transition-metal-free approach is a practical method for synthesizing α-alkylated arylacetonitriles.

The nucleophilic carbanion can also react with other electrophiles, such as acyl chlorides or other carbonyl compounds in aldol-type reactions, further demonstrating the synthetic utility of the activated alpha-carbon.

Table 3: Example of α-Alkylation Reaction

| Substrate | Reagent | Base | Conditions | Product Type |

|---|

Mechanistic Investigations in the Synthesis and Reactivity of 2 5 Bromo 1h Indol 3 Yl Acetonitrile

Mechanistic Pathways of Indole (B1671886) Bromination

The introduction of a bromine atom at the C5 position of the indole ring is a critical step in the synthesis of the target compound. This transformation typically proceeds via an electrophilic aromatic substitution mechanism. The indole ring is an electron-rich heterocycle, with the highest electron density at the C3 position. researchgate.net However, direct bromination at C5 can be achieved under specific conditions or with appropriate starting materials.

The generally accepted mechanism for the electrophilic bromination of indole involves the attack of the π-electron system of the indole ring on an electrophilic bromine species, such as Br₂ or the bromine cation (Br⁺) generated from a brominating agent like N-bromosuccinimide (NBS). bridgew.edu This attack leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The subsequent loss of a proton from the C5 position restores the aromaticity of the benzene (B151609) portion of the indole ring, yielding the 5-bromoindole (B119039) derivative.

A proposed two-step mechanism for the direct bromination of substituted indoles suggests that the first step, the formation of the transition state where the bromine molecule interacts with the indole's highest occupied molecular orbital (HOMO), is the rate-determining step. researchgate.net The stability of the intermediate carbocation is influenced by the substituents on the indole ring. Electron-donating groups enhance the rate of reaction, while electron-withdrawing groups decrease it. researchgate.net

In some cases, the bromination of indoles can be in competition with oxidation reactions. acs.org The reaction conditions and the nature of the substituents on the indole ring can influence the chemoselectivity of the reaction, leading to either bromination or oxidation products. For instance, with a 5-substituted electron-donating group like a hydroxyl group, ring bromination is favored over oxidation. acs.org

Table 1: Factors Influencing the Regioselectivity of Indole Bromination

| Factor | Influence on Bromination Pathway |

| Electron Density | The C3 position is the most nucleophilic, but substitution can be directed to other positions. |

| Steric Hindrance | Bulky substituents at C3 can favor bromination at other positions, including C5. |

| Directing Groups | Substituents on the indole ring can direct the electrophilic attack to specific positions. |

| Reaction Conditions | The choice of brominating agent, solvent, and temperature can influence the regioselectivity. |

| Catalyst | The use of catalysts can alter the reaction pathway and favor bromination at a specific position. |

Elucidation of Cyanomethylation Mechanisms

The introduction of the acetonitrile (B52724) group at the C3 position of the 5-bromoindole core is another key synthetic transformation. One of the modern and efficient methods for the direct cyanomethylation of indoles is through photoredox catalysis. nih.govnih.govacs.org This method offers a radical-based pathway for the formation of the C-C bond.

The proposed mechanism for photoredox cyanomethylation involves the following key steps nih.gov:

Photoexcitation of the Catalyst: A photocatalyst, upon absorption of light (e.g., from blue LEDs), is excited to a higher energy state, making it a potent single-electron transfer agent.

Generation of the Acetonitrile Radical: The excited photocatalyst reduces a cyanomethyl source, such as bromoacetonitrile (B46782), via a single-electron transfer. This results in the cleavage of the carbon-halogen bond and the formation of an acetonitrile radical (•CH₂CN).

Radical Addition to Indole: The electron-deficient acetonitrile radical adds to the electron-rich C3 position of the indole ring. This addition generates a resonance-stabilized indolyl radical intermediate.

Oxidation and Regeneration of the Catalyst: The indolyl radical is then oxidized by a single-electron transfer to form a cation, regenerating the ground-state photocatalyst and closing the catalytic cycle.

Deprotonation: The final step involves the loss of a proton from the nitrogen atom of the indole ring to restore aromaticity and yield the 3-cyanomethylated indole product.

Older methods for cyanomethylation, such as the reaction with diethylaminoacetonitrile, proceed through a different, non-radical mechanism at high temperatures, likely involving an initial alkylation step. mdma.ch

Studies on C-H Activation and Functionalization Pathways

The indole nucleus possesses multiple C-H bonds that can be selectively functionalized through transition-metal-catalyzed C-H activation. chemistryviews.orgmdpi.comchim.itchemrxiv.org These methods provide powerful tools for the late-stage modification of the indole scaffold, including the 2-(5-bromo-1H-indol-3-yl)acetonitrile molecule. The C-H bonds at the C2, C4, and C7 positions are common targets for such functionalization. mdpi.comchim.itresearchgate.net

The mechanism of C-H activation often involves the coordination of a transition metal catalyst (e.g., palladium or ruthenium) to the indole ring. chemistryviews.orgmdpi.com This is typically followed by the cleavage of a C-H bond to form a metallacyclic intermediate. This intermediate can then react with a variety of coupling partners to form new C-C, C-N, or C-O bonds. The regioselectivity of the C-H activation can be controlled by the use of directing groups, which position the metal catalyst in close proximity to a specific C-H bond. nih.gov

For this compound, the C2 position is a prime candidate for C-H functionalization, as the C3 position is already substituted. The mechanistic pathway for C2-arylation, for example, could involve a concerted metalation-deprotonation (CMD) process. chim.it

Table 2: Common Transition Metal Catalysts in Indole C-H Activation

| Catalyst | Targeted Position(s) | Coupling Partner(s) |

| Palladium (Pd) | C2, C3, C4, C7 | Aryl halides, boronic acids, alkynes |

| Ruthenium (Ru) | C2 | Aryl halides, alkynes |

| Rhodium (Rh) | C2, C4 | Alkenes, alkynes |

| Iridium (Ir) | C2, C4 | Disulfides |

Understanding Intramolecular Cyclization and Rearrangement Mechanisms

The presence of both a nucleophilic indole nitrogen and an electrophilic nitrile group in this compound opens up possibilities for intramolecular cyclization reactions to form novel heterocyclic systems. nih.gov These reactions can be triggered under various conditions, including acidic, basic, or thermal treatment.

One potential intramolecular cyclization pathway could involve the attack of the indole nitrogen (N1) onto the carbon of the nitrile group, leading to the formation of a new ring system. The mechanism of such a cyclization would depend on the specific reaction conditions. For instance, in the presence of a strong acid, the nitrile group could be protonated, making it more electrophilic and susceptible to nucleophilic attack.

Furthermore, free-radical cyclizations are also a possibility. thieme-connect.de Under radical-generating conditions, a radical could be formed on the indole ring or the acetonitrile side chain, which could then initiate an intramolecular cyclization. The regioselectivity of such cyclizations would be governed by the stability of the resulting cyclic radical intermediates.

Rearrangement reactions are also plausible, particularly under harsh conditions. For example, a Nazarov-type cyclization could be induced, leading to the formation of indanyl-substituted indole derivatives. rsc.org While specific studies on the intramolecular reactions of this compound are not extensively reported, the general principles of indole chemistry suggest a rich potential for such transformations.

Advanced Spectroscopic and Structural Elucidation of 2 5 Bromo 1h Indol 3 Yl Acetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Regioselectivity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) spectra, the precise connectivity of atoms and the regiochemistry of substitution on the indole (B1671886) ring can be determined.

The ¹H NMR spectrum of 2-(5-bromo-1H-indol-3-yl)acetonitrile provides a distinct fingerprint of its proton environment. The number of signals corresponds to the number of chemically non-equivalent protons, their integration values reveal the relative number of protons of each type, and the splitting patterns (multiplicity) indicate the number of adjacent protons.

The key signals expected for this molecule are:

Indole N-H Proton: A broad singlet is anticipated in the downfield region, typically around δ 11.0-12.0 ppm, characteristic of the acidic indole amine proton.

Aromatic Protons: The substitution pattern on the benzene (B151609) ring dictates the appearance of these signals. The proton at the C2 position of the indole ring is expected to appear as a singlet or a narrow triplet (due to coupling with the methylene (B1212753) group) around δ 7.3-7.5 ppm. The bromine atom at C5 significantly influences the remaining aromatic protons. H4, being adjacent to the electron-withdrawing bromine, would appear as a doublet. H6 would be a doublet of doublets, and H7 would be a doublet.

Methylene Protons (-CH₂-): The two protons of the methylene bridge between the indole ring and the nitrile group are expected to appear as a sharp singlet around δ 3.8-4.0 ppm.

The precise chemical shifts and coupling constants are crucial for confirming the regioselectivity, distinguishing the 5-bromo isomer from other possible isomers. For instance, the coupling patterns of the protons on the benzene portion of the indole ring are unique to the substitution pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Values are predictive and based on analyses of similar indole derivatives.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 11.2 | Broad Singlet |

| H-2 | 7.4 | Singlet |

| H-4 | 7.7 | Doublet (d) |

| H-6 | 7.2 | Doublet of Doublets (dd) |

| H-7 | 7.3 | Doublet (d) |

| -CH₂CN | 3.9 | Singlet (s) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Key expected signals for this compound include:

Nitrile Carbon (-C≡N): The carbon of the cyano group typically appears around δ 117-118 ppm.

Indole Ring Carbons: The eight carbon atoms of the indole core will produce distinct signals. The C5 carbon, directly attached to the bromine, will have its chemical shift influenced by the halogen's electronegativity and is expected around δ 115 ppm. The other aromatic carbons will appear in the typical range of δ 110-140 ppm. The C3 carbon, attached to the acetonitrile (B52724) substituent, is expected to be significantly shielded, appearing around δ 105-110 ppm.

Methylene Carbon (-CH₂-): The signal for the methylene carbon is expected in the aliphatic region, typically around δ 15-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Values are predictive and based on analyses of similar indole derivatives.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 125.0 |

| C3 | 108.0 |

| C3a | 128.5 |

| C4 | 124.0 |

| C5 | 115.0 |

| C6 | 121.5 |

| C7 | 113.0 |

| C7a | 135.0 |

| -CH₂CN | 18.0 |

| -C≡N | 117.5 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the molecular formula is C₁₀H₇BrN₂.

The most characteristic feature in the mass spectrum would be the molecular ion peak (M⁺). Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks of almost equal intensity, [M]⁺ and [M+2]⁺. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

The primary fragmentation pathway for indole-3-acetonitrile (B3204565) derivatives involves the cleavage of the bond between the indole ring and the acetonitrile side chain. This would result in a major fragment corresponding to the 5-bromo-3-methyl-1H-indole cation, formed through a rearrangement, or the 5-bromo-1H-indol-3-yl-methyl cation. Another significant fragmentation could involve the loss of HCN from the parent molecule.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Ion Identity | Description |

| 234/236 | [C₁₀H₇BrN₂]⁺ | Molecular Ion Peak ([M]⁺, [M+2]⁺) |

| 195/197 | [C₈H₅BrN]⁺ | Loss of acetonitrile side chain |

| 116 | [C₈H₆N]⁺ | Loss of Br from the indole fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display several characteristic absorption bands.

N-H Stretch: A sharp to medium absorption band is expected in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (-CH₂-) group will be observed just below 3000 cm⁻¹.

C≡N Stretch: A sharp, medium-intensity absorption band characteristic of the nitrile functional group is expected in the range of 2240-2260 cm⁻¹. This is a highly diagnostic peak.

C=C Stretches: Aromatic carbon-carbon double bond stretching vibrations within the indole ring will give rise to several bands in the 1450-1600 cm⁻¹ region.

C-Br Stretch: The carbon-bromine bond will show a stretching vibration in the fingerprint region, typically between 600-500 cm⁻¹.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Indole N-H | Stretch | 3350 | Medium, Sharp |

| Aromatic C-H | Stretch | 3100-3000 | Weak |

| Aliphatic C-H | Stretch | 2950-2850 | Weak |

| Nitrile C≡N | Stretch | 2250 | Medium, Sharp |

| Aromatic C=C | Stretch | 1600-1450 | Medium-Weak |

| C-Br | Stretch | 600-500 | Medium |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Based on this related structure, it is expected that the indole ring system of the 5-bromo isomer is essentially planar. researchgate.netnih.gov The acetonitrile substituent at the C3 position would likely be oriented out of this plane.

Table 5: Crystallographic Data for the Analogue Compound 2-(4-bromo-1H-indol-3-yl)acetonitrile researchgate.netnih.gov

| Parameter | Value |

| Chemical Formula | C₁₀H₇BrN₂ |

| Molecular Weight | 235.09 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.3971 (17) |

| b (Å) | 11.237 (2) |

| c (Å) | 9.979 (2) |

| β (°) | 104.82 (3) |

| Volume (ų) | 910.2 (3) |

| Z | 4 |

Theoretical and Computational Chemistry Approaches Relevant to 2 5 Bromo 1h Indol 3 Yl Acetonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 2-(5-bromo-1H-indol-3-yl)acetonitrile. rsc.org By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, electronic properties, and vibrational frequencies. researchgate.net

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). academie-sciences.fr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability, chemical reactivity, and the molecule's optical and electronic properties. nih.gov A smaller gap generally implies higher reactivity. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Indoles

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Indole (B1671886) (unsubstituted) | -5.5 to -6.2 | -0.5 to -1.0 | 4.5 to 5.7 |

| 5-Bromoindole (B119039) Derivative | -5.8 to -6.5 | -1.0 to -1.5 | 4.3 to 5.5 |

| 3-Acetonitrile Indole | -5.7 to -6.4 | -1.2 to -1.8 | 4.5 to 5.2 |

Note: The values in this table are representative and collated from computational studies on various substituted indoles. Actual values for this compound would require specific DFT calculations.

These calculations are crucial for predicting how the molecule will behave in chemical reactions and how it might interact with biological targets. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By applying classical mechanics, MD simulations can model the dynamic behavior of a molecule like this compound, providing detailed information about its conformational flexibility and its interactions with its environment, such as a solvent or a biological macromolecule. nih.govacs.org

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to track the trajectory of each atom. This allows for the exploration of the molecule's potential energy surface and the identification of stable and transient conformations. For 3-substituted indoles, the orientation and flexibility of the substituent at the C3 position are critical for its biological activity. chemijournal.com MD simulations can reveal the preferred spatial arrangements of the acetonitrile (B52724) group relative to the indole ring and how these conformations are influenced by the surrounding solvent molecules. mdpi.com

Furthermore, MD simulations are invaluable for studying the non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the molecule and its environment. tandfonline.com Understanding how this compound interacts with water molecules, for instance, is essential for predicting its solubility and transport properties. In a biochemical context, MD simulations can be used to refine the binding poses obtained from docking studies and to assess the stability of the ligand-receptor complex over time. mdpi.com

Table 2: Potential Applications of MD Simulations for this compound

| Simulation Type | Information Gained | Relevance |

| Solvated System | Conformational preferences, solvent accessible surface area, hydration shell structure. | Understanding physicochemical properties like solubility and stability in aqueous environments. |

| Protein-Ligand Complex | Stability of binding pose, key interacting residues, dynamic behavior within the binding site. | Validating docking results and predicting the strength and duration of the interaction with a biological target. |

| Free Energy Calculations | Binding free energy (e.g., using MM-GBSA). | Quantifying the affinity of the molecule for a specific protein target, aiding in lead optimization. |

Docking Studies in Biochemical Research Contexts

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. physchemres.org This method is widely used in drug discovery to screen virtual libraries of compounds against a biological target and to understand the molecular basis of their interaction. jetir.org For this compound, docking studies can suggest potential protein targets and predict its binding mode and affinity.

The indole scaffold is a common feature in molecules that target a variety of proteins, particularly kinases. benthamdirect.comnih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases like cancer. physchemres.org Studies have shown that 5-bromoindole derivatives can act as inhibitors of key kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). benthamdirect.comd-nb.info

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, and a scoring function is used to estimate the binding affinity for each pose. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. d-nb.info

Table 3: Examples of Docking Studies on Bromoindole Derivatives Targeting Protein Kinases

| Compound Class | Target Protein | Key Interactions Observed | Predicted Binding Energy (kcal/mol) |

| 5-Bromoindole-2-carbohydrazide derivatives | VEGFR-2 Tyrosine Kinase | Hydrogen bonds with Asp1046; pi-pi/pi-alkyl interactions with Val848, Leu840, Cys1045. d-nb.info | -7.5 to -8.0 d-nb.info |

| 5-Bromoindole-2-carboxylic acid derivatives | EGFR Tyrosine Kinase | Hydrogen bonds with key residues in the ATP binding site; hydrophobic interactions. benthamdirect.com | -6.8 to -7.9 benthamdirect.com |

| 3,5-Disubstituted indole derivatives | Pim-1 Kinase | Pi-alkyl interactions within a hydrophobic pocket. physchemres.org | Not specified |

These studies highlight the potential for this compound to be investigated as an inhibitor of various protein kinases, where the bromoindole core could anchor the molecule in the binding site, and the acetonitrile substituent could form specific interactions to enhance potency and selectivity. benthamdirect.comd-nb.info Virtual screening and docking are therefore essential first steps in identifying the potential therapeutic applications of this compound. mdpi.com

Role of 2 5 Bromo 1h Indol 3 Yl Acetonitrile in Academic Research and As a Synthetic Intermediate

Utility as a Building Block in Complex Molecule Synthesis

The indole (B1671886) skeleton is a cornerstone of many complex natural products, particularly indole alkaloids, which exhibit a wide range of pharmacological activities. While direct total syntheses of such intricate molecules are often lengthy and challenging, the use of pre-functionalized building blocks like 2-(5-bromo-1H-indol-3-yl)acetonitrile can offer a more convergent and efficient approach. The presence of the bromine atom at the 5-position is particularly advantageous, as it provides a handle for modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of various carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the indole core into more complex structures.

The acetonitrile (B52724) moiety at the 3-position is also a versatile functional group. It can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form new heterocyclic rings. This functional group flexibility allows for the introduction of diverse side chains and the construction of polycyclic systems characteristic of many indole alkaloids. Although a direct multi-step synthesis of a complex natural product starting from this compound is not yet widely documented in publicly available literature, its potential as a precursor is evident from the numerous syntheses of complex indoles that utilize halo-substituted indole intermediates.

Table 1: Potential Synthetic Transformations of this compound for Complex Molecule Synthesis

| Functional Group | Potential Transformation | Reagents and Conditions | Resulting Moiety |

| 5-Bromo | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 5-Aryl-indole |

| 5-Bromo | Heck Coupling | Alkene, Pd catalyst, base | 5-Alkenyl-indole |

| 5-Bromo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 5-Alkynyl-indole |

| 3-Acetonitrile | Hydrolysis | Acid or base, H₂O | Indole-3-acetic acid |

| 3-Acetonitrile | Reduction | LiAlH₄ or H₂, catalyst | Tryptamine (B22526) derivative |

| 3-Acetonitrile | Cycloaddition | Azides, dienes | Tetrazole, pyridine (B92270) derivatives |

Scaffold for Novel Indole Derivatives for Academic Study

In the quest for new bioactive molecules, academic research often focuses on the synthesis of novel molecular scaffolds. This compound serves as an excellent starting point for the generation of diverse libraries of indole derivatives for biological screening and structure-activity relationship (SAR) studies. The reactivity of both the nitrile group and the C-Br bond can be exploited to create a wide array of new compounds.

For instance, the N-methylated analog, 2-(5-bromo-1-methyl-1H-indol-3-yl)acetonitrile, has been utilized in the synthesis of novel pyrazole (B372694) derivatives. In one study, this compound was reacted with a phenyl hydrazine (B178648) hydrochloride in the presence of a base to yield a 1,3,4,5-tetrasubstituted pyrazole derivative. This transformation highlights the utility of the indole-3-acetonitrile (B3204565) moiety in constructing new heterocyclic rings. The resulting 5-(5-bromo-1-methyl-1H-indol-3-yl)-1-(4-cyano-phenyl)-3-methylsulfanyl-1H-pyrazole-4-carbonitrile demonstrated significant antitumor and anti-inflammatory activities in in-vitro assays.

Table 2: Example of a Novel Indole Derivative Synthesized from a this compound Analog

| Starting Material | Reagents | Product | Reported Biological Activity |

| 2-(5-bromo-1-methyl-1H-indol-3-yl)acetonitrile | Phenyl hydrazine hydrochloride, K₂CO₃, EtOH | 5-(5-bromo-1-methyl-1H-indol-3-yl)-1-(4-cyano-phenyl)-3-methylsulfanyl-1H-pyrazole-4-carbonitrile | Antitumor, Anti-inflammatory |

The ability to readily functionalize both the 3- and 5-positions of the indole ring makes this compound a valuable platform for generating chemical diversity for academic and drug discovery research.

Research Tools for Exploring Chemical Transformations

Beyond its direct application in the synthesis of novel compounds, this compound serves as a valuable research tool for exploring and developing new chemical methodologies. The presence of multiple, distinct reactive sites allows chemists to investigate the selectivity and efficiency of various chemical transformations.

For example, the nitrile group can be a substrate for a variety of reactions. Its reaction with different nucleophiles can be studied to understand the factors that govern addition to the carbon-nitrogen triple bond. Furthermore, the development of new catalysts and reaction conditions for the transformation of nitriles into other functional groups can be explored using this readily available indole derivative.

Similarly, the C-Br bond at the 5-position is an ideal site for investigating new cross-coupling reactions. The electronic properties of the indole ring can influence the reactivity of the aryl bromide, providing a unique system for studying the mechanism and scope of catalytic cycles. The development of greener and more efficient catalytic systems for C-C and C-N bond formation can be benchmarked using this compound.

The closely related 3-cyanoacetyl indoles have been shown to undergo one-pot multi-component reactions with aromatic aldehydes and malononitrile (B47326) to produce highly substituted pyran derivatives. This suggests that this compound could be a suitable substrate for similar multicomponent reactions, allowing for the rapid assembly of complex heterocyclic systems and the exploration of new reaction cascades.

Biological Relevance and Mechanistic Research of 2 5 Bromo 1h Indol 3 Yl Acetonitrile Analogs in Research Models

Investigation of Biosynthetic Pathways Involving Indole-3-acetonitrile (B3204565) Derivatives in Plants

Indole-3-acetonitrile (IAN) and its derivatives are significant intermediates in the biosynthesis of the primary plant auxin, indole-3-acetic acid (IAA), and also play roles in plant defense mechanisms. The biosynthetic pathways of these compounds are complex and involve several enzymatic steps, which have been studied in various plant models.

Enzymatic Conversions and Metabolism in Plant Tissues (e.g., Arabidopsis, wheat, pea)

In the model plant Arabidopsis thaliana, the biosynthesis of indole-3-acetonitrile is closely linked to the metabolism of tryptophan. nih.gov The initial step involves the conversion of tryptophan to indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes, specifically CYP79B2 and CYP79B3. nih.gov IAOx serves as a crucial metabolic branch point, leading to the formation of camalexin (B168466) (a phytoalexin), indole (B1671886) glucosinolates, and IAA. nih.gov The conversion of IAOx to IAN is catalyzed by another cytochrome P450, CYP71A13. nih.gov Finally, nitrilase enzymes, such as NIT1, NIT2, and NIT3 in Arabidopsis, are responsible for hydrolyzing IAN to produce the active auxin, indole-3-acetic acid (IAA). nih.gov The expression of the NIT1 gene is consistent with the observed insensitivity to IAN in nit1 mutant alleles. nih.gov Overexpression of NIT2 in transgenic Arabidopsis leads to increased sensitivity to IAN and a faster turnover of exogenous IAN in vivo. nih.gov

Studies in other plant species, such as wheat and pea, have also demonstrated the metabolic conversion of IAN. Research has shown that in wheat and pea tissues, indole-3-acetonitrile is metabolized to indole-3-carboxylic acid through an α-oxidation reaction. researchgate.net This indicates that while the conversion to IAA is a primary pathway, other metabolic fates for IAN exist within different plant species. In maize (Zea mays), two nitrilase genes, ZmNIT1 and ZmNIT2, have been isolated. ZmNIT2 efficiently hydrolyzes IAN to IAA and is expressed in maize kernels where high concentrations of IAA are synthesized. nih.gov This suggests a significant role for this enzyme in auxin biosynthesis in maize. nih.gov

The table below summarizes the key enzymes involved in the biosynthesis and metabolism of indole-3-acetonitrile in different plant species.

| Enzyme Class | Specific Enzyme(s) | Plant Species | Function |

| Cytochrome P450 | CYP79B2, CYP79B3 | Arabidopsis thaliana | Tryptophan to Indole-3-acetaldoxime (IAOx) |

| Cytochrome P450 | CYP71A13 | Arabidopsis thaliana | Indole-3-acetaldoxime (IAOx) to Indole-3-acetonitrile (IAN) |

| Nitrilase | NIT1, NIT2, NIT3 | Arabidopsis thaliana | Indole-3-acetonitrile (IAN) to Indole-3-acetic acid (IAA) |

| Nitrilase | ZmNIT2 | Zea mays (Maize) | Indole-3-acetonitrile (IAN) to Indole-3-acetic acid (IAA) |

Role in Plant Growth Regulation and Immune Responses (Mechanistic Aspects)

Indole-3-acetonitrile and its derivatives are integral to plant growth and development, primarily through their role as precursors to the auxin IAA. nih.gov Auxins like IAA are critical for numerous physiological processes, including cell elongation, division, and differentiation, which collectively orchestrate plant growth and organ development. frontiersin.orgwikipedia.org The conversion of IAN to IAA is a key regulatory step, and the activity of nitrilase enzymes is crucial in this process. nih.gov The efficacy of IAN as a plant growth regulator has been documented to be significantly higher than that of IAA, which is attributed to its conversion to the more active IAA within plant tissues. nih.govfrontiersin.org

Beyond its role in growth regulation, indole-3-acetonitrile is also involved in plant immune responses. frontiersin.org In cruciferous plants like Arabidopsis, IAN is a breakdown product of indole glucosinolates. oup.com The hydrolysis of these glucosinolates is a defense mechanism against herbivores. The production of IAN from indol-3-ylmethylglucosinolate can deter oviposition by insects such as Pieris rapae (cabbage white butterfly). oup.comnih.gov This deterrent effect is mediated by the presence of IAN on the leaf surface. oup.com This suggests that IAN itself can act as a signaling molecule in plant defense, independent of its conversion to IAA. The formation of IAN from glucosinolates is influenced by proteins like the epithiospecifier protein (ESP), which directs the breakdown towards nitrile formation rather than isothiocyanates. oup.comresearchgate.net

Cellular and Molecular Research on Biological Activities

Analogs of 2-(5-bromo-1H-indol-3-yl)acetonitrile have been the subject of in vitro studies to elucidate their biological activities at the cellular and molecular levels, including their anti-inflammatory, antimicrobial, and antiproliferative effects.

In Vitro Studies on Anti-inflammatory Mechanisms (e.g., NO and PGE2 inhibition in cell lines)

Several indolyl-3-acetonitrile derivatives have been synthesized and evaluated for their anti-inflammatory properties. In one study, these compounds were assessed for their ability to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. bohrium.comelsevierpure.com Overproduction of NO and PGE2 are hallmarks of inflammation, and their inhibition is a key target for anti-inflammatory drugs. nih.govnih.gov

The study found that certain structural modifications to the indole ring significantly influenced the anti-inflammatory activity. bohrium.com For instance, the introduction of a hydroxyl group at the C-7 position of the indole ring and an N-methyl substituent resulted in a compound (2k) that more potently inhibited NO and PGE2 production compared to the natural product arvelexin, which also possesses anti-inflammatory activity. bohrium.comelsevierpure.com Importantly, this enhanced inhibitory activity was accompanied by reduced cytotoxicity in the macrophage cells. bohrium.comelsevierpure.com The inhibition of NO and PGE2 production is often linked to the downregulation of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

The table below presents data on the inhibitory effects of a selected indolyl-3-acetonitrile analog on NO and PGE2 production.

| Compound | Concentration | Inhibition of NO Production (%) | Inhibition of PGE2 Production (%) | Cell Viability (%) |

| Arvelexin | 10 µM | 45.3 | 38.1 | 85.2 |

| Compound 2k | 10 µM | 68.7 | 55.4 | 95.8 |

Studies on Antimicrobial Mechanisms against Bacterial and Fungal Models (e.g., biofilm inhibition)

Indole-3-acetonitrile and its derivatives have demonstrated significant antimicrobial and antibiofilm activities against a range of pathogenic microorganisms. asm.orgasm.org Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics, making biofilm inhibition a critical area of antimicrobial research. nih.gov

Studies have shown that 3-indoleacetonitrile (B1196911) (3-IAN) can inhibit biofilm formation in Gram-negative bacteria such as Escherichia coli O157:H7, Pseudomonas aeruginosa, and Acinetobacter baumannii without affecting their growth. nih.govnih.gov The antibiofilm mechanism of 3-IAN in E. coli involves the reduction of curli formation, which are amyloid fibers essential for biofilm structure, and the induction of indole production, a known signaling molecule that can affect biofilm formation. nih.gov In P. aeruginosa, 3-IAN was found to repress the expression of virulence-related and motility-related genes. nih.gov

In the case of the opportunistic pathogen Acinetobacter baumannii, 3-IAN at sub-lethal concentrations was shown to inhibit biofilm formation and motility. nih.gov Mechanistically, it interfered with the quorum-sensing system by downregulating the expression of the abaI autoinducer synthase gene, which is responsible for the synthesis of the quorum-sensing signal 3-OH-C12-HSL. nih.gov Furthermore, 3-IAN was found to enhance the susceptibility of A. baumannii to the antibiotic imipenem (B608078) by downregulating the expression of β-lactamase genes (blaoxa-51 and blaoxa-23), an outer membrane protein (CarO), and an efflux pump transporter protein (AdeB). nih.gov

The table below summarizes the antimicrobial and antibiofilm activities of 3-indoleacetonitrile against various bacterial models.

| Bacterial Species | Activity | Mechanism of Action |

| Escherichia coli O157:H7 | Biofilm inhibition | Reduced curli formation, induced indole production |

| Pseudomonas aeruginosa | Biofilm inhibition, reduced virulence | Repression of virulence and motility genes |

| Acinetobacter baumannii | Biofilm and motility inhibition, enhanced antibiotic susceptibility | Downregulation of quorum sensing gene (abaI), downregulation of resistance genes (β-lactamases, efflux pumps) |

Research on Antiproliferative Activities in Cell Line Models (Mechanistic Aspects)

Indole derivatives are well-recognized for their anticancer potential, and various analogs of indole-3-acetonitrile have been investigated for their antiproliferative activities against different cancer cell lines. nih.govnih.gov

One study focused on synthetic analogs of saccharumoside-B, which contain a p-fluorobenzoyl fragment attached to an indole core. researchgate.net These compounds exhibited significant antiproliferative effects against a panel of cancer cell lines, including pancreatic (Mia PaCa-2), prostate (DU145), breast (MCF-7), colon (CaCo-2), leukemia (HL-60), and cervical (HeLa) cancer cells. researchgate.net The IC50 values, which represent the concentration required to inhibit cell proliferation by 50%, were in the low micromolar range for the most active compounds, indicating potent activity. researchgate.net

Another study investigated a series of indole-aryl-amide derivatives for their in vitro cytotoxicity against various tumor cell lines, including HT29 (colon), HeLa (cervical), IGROV-1 (ovarian), MCF7 (breast), PC-3 (prostate), and Jurkat J6 (T-cell leukemia). nih.govnih.gov Some of these compounds showed good activity against the tested cell lines. nih.govnih.gov Notably, one compound demonstrated noteworthy selectivity towards the malignant colon cell line HT29, without affecting healthy human intestinal cells. nih.govnih.gov Further investigation into the mechanism of action revealed that this compound caused cell cycle arrest in the G1 phase and promoted apoptosis in HT29 cells. nih.gov

The table below provides a summary of the antiproliferative activity of a selected saccharumoside-B analog against various cancer cell lines.

| Cancer Cell Line | IC50 (µM) of Compound 9f | IC50 (µM) of Camptothecin (Positive Control) |

| Mia PaCa-2 (Pancreatic) | 12.87 ± 0.52 | 4.24 ± 0.41 |

| DU145 (Prostate) | 10.8 ± 0.42 | 6.75 ± 0.45 |

| MCF-7 (Breast) | 6.13 ± 0.64 | 5.16 ± 0.32 |

| CaCo-2 (Colon) | 8.66 ± 0.72 | 3.68 ± 0.21 |

| HL-60 (Leukemia) | 4.43 ± 0.35 | 4.95 ± 0.5 |

| HeLa (Cervical) | 7.85 ± 0.57 | 4.28 ± 0.32 |

Investigation of Enzyme Inhibition Mechanisms (e.g., aldose reductase, microsomal prostaglandin E synthase-1, 5-lipoxygenase)

While direct studies on the enzyme inhibitory activity of this compound are not extensively documented in publicly available research, the broader class of indole derivatives, including indole-3-acetonitrile analogs, has been the subject of investigation as inhibitors of several key enzymes involved in pathological processes. The indole scaffold serves as a versatile pharmacophore for designing molecules that can interact with the active sites of various enzymes.

Aldose Reductase (AR)

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. units.it Under hyperglycemic conditions, this pathway's increased activity is strongly implicated in the pathogenesis of diabetic complications. units.it Consequently, aldose reductase inhibitors (ARIs) are a promising therapeutic approach. nih.gov The general structure of ARIs features a polar moiety that interacts with an "anion binding pocket" in the enzyme and a hydrophobic part that binds to a non-polar region of the active site. mdpi.com

The indole nucleus has been explored as a suitable scaffold for developing potent ARIs. nih.gov Although specific inhibitory data for this compound against aldose reductase is not available in the reviewed literature, various other indole derivatives have demonstrated significant inhibitory activity. These studies establish the potential of the indole core in the design of ARIs. For instance, a series of carboxymethylated pyrido[4,3-b]indole derivatives were designed based on the structure of the antioxidant drug stobadine (B1218460) and showed promising aldose reductase inhibition. nih.gov

Table 1: Examples of Indole-Based Aldose Reductase Inhibitors Note: This table includes various indole derivatives to illustrate the scaffold's potential, not specifically indole-acetonitriles, for which data is limited.

| Compound Series | Key Structural Features | Representative IC₅₀ (µM) | Selectivity vs. ALR1 | Reference |

| Pyrido[4,3-b]indole derivatives | Carboxymethyl pharmacophore at position 5 | 0.091 | >1000-fold | nih.gov |

| Pyrido[4,3-b]indole derivatives | Carboxymethyl pharmacophore at position 8 | 1.8 | ~10-fold | nih.gov |

Microsomal Prostaglandin E Synthase-1 (mPGES-1)

Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal synthase that catalyzes the conversion of PGH₂ to the pro-inflammatory mediator prostaglandin E₂ (PGE₂). researchgate.net Its expression is induced during inflammation, making it a key target for developing anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs. researchgate.netuthsc.edu The indole scaffold is one of several chemical structures that have been explored for the development of mPGES-1 inhibitors. uthsc.edu

A study focused on synthesizing various indole-3-acetonitrile derivatives as analogs of arvelexin, a natural compound with anti-inflammatory properties, and evaluated their ability to inhibit PGE₂ production in lipopolysaccharide (LPS)-induced macrophage cells. nih.govbohrium.com Since mPGES-1 is the key enzyme for PGE₂ production in this context, inhibition of PGE₂ serves as a strong indicator of mPGES-1 inhibition. The research found that substitutions on the indole ring significantly influenced activity. nih.govbohrium.com Notably, compound 2k , featuring a hydroxyl group at the C-7 position and an N-methyl substituent, was identified as a more potent inhibitor of PGE₂ production than the parent compound, arvelexin. nih.govbohrium.com This suggests that the indole-3-acetonitrile framework is a viable starting point for developing mPGES-1 inhibitors.

Table 2: Inhibitory Effects of Indole-3-Acetonitrile Analogs on PGE₂ Production

| Compound | Substitutions on Indole Ring | PGE₂ Inhibition IC₅₀ (µM) | Reference |

| Arvelexin (Reference) | 4-methoxy | 24.3 | nih.gov |

| 2k | 7-hydroxy, N-methyl | 15.9 | nih.gov |

5-Lipoxygenase (5-LOX)

5-Lipoxygenase (5-LOX) is the key enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation involved in diseases like asthma. nih.govthieme-connect.de Consequently, 5-LOX inhibitors are of significant therapeutic interest. The indole structure has been successfully utilized to design potent 5-LOX inhibitors. nih.gov

In one study, a series of novel indole derivatives were designed, synthesized, and evaluated for their ability to inhibit 5-LOX in rat peritoneal leukocytes. nih.gov Many of the synthesized compounds showed prominent inhibitory activities, with several exhibiting potency greater than the reference drug Zileuton. nih.gov The most active compounds had IC₅₀ values below 1 µM, demonstrating that the indole scaffold can be effectively modified to produce highly potent 5-LOX inhibitors. nih.gov While this compound was not specifically tested, these findings underscore the potential of related structures to inhibit this enzyme.

Table 3: 5-LOX Inhibitory Activity of Selected Indole Derivatives

| Compound | Key Structural Features | 5-LOX Inhibition IC₅₀ (µM) | Reference |

| 1m | Indole-2-carboxylate derivative | 0.81 | nih.gov |

| 1s | Indole-2-carboxylate derivative | 0.94 | nih.gov |

| 4a | Indole-5-oxyacetic acid derivative | 0.74 | nih.gov |

| 6a | Indole-2-carboxamide derivative | 0.83 | nih.gov |

| Zileuton (Reference) | N-hydroxyurea derivative | 0.96 | nih.gov |

Exploration of Indole-Acetonitrile Scaffolds as Biochemical Probes

Biochemical probes are powerful tools used to study biological systems. They are typically small molecules designed to interact with a specific target, such as an enzyme or receptor, to allow for its detection, isolation, or the characterization of its function and activity. The indole-3-acetonitrile (IAN) scaffold possesses inherent biological relevance that makes it an attractive structural foundation for the development of such probes.

IAN is a well-known natural product, acting as a key intermediate in the biosynthesis of the primary plant hormone, indole-3-acetic acid (IAA). mdpi.comresearchgate.net It is also recognized as a phytoalexin, a defensive compound produced by plants in response to pathogens. hmdb.ca More recently, IAN has been identified as a metabolite produced by human cancer cells, suggesting its involvement in mammalian biochemical pathways. mdpi.com This natural role as a metabolite and signaling molecule means that probes based on the IAN scaffold could be used to investigate these biological processes. For example, isotopically labeled IAN analogs could be used as tracers to map metabolic flux through the IAA biosynthesis pathway or to study its fate in cancer cells.

Furthermore, given that indole derivatives have been shown to act as inhibitors for a range of enzymes, the indole-acetonitrile scaffold can serve as a template for creating activity-based probes (ABPs). ABPs are designed to bind to the active site of a target enzyme, often forming a covalent bond. They typically contain a reactive group (a "warhead") and a reporter tag (like a fluorophore or biotin). An ABP based on the 2-(1H-indol-3-yl)acetonitrile structure could potentially be designed to target and label enzymes that recognize this scaffold, such as certain synthases or hydrolases. This would enable the identification of novel enzyme targets and the profiling of enzyme activity in complex biological samples.

While the fundamental biochemistry of indole-3-acetonitrile strongly supports the potential for its derivatives to be developed into valuable biochemical probes, specific research detailing the synthesis and application of this compound for this purpose is not currently available in the reviewed scientific literature.

Future Directions and Emerging Research Avenues for 2 5 Bromo 1h Indol 3 Yl Acetonitrile

Development of Green Chemistry Approaches for Synthesis

The synthesis of indole (B1671886) derivatives has traditionally relied on methods that can be harsh and environmentally taxing. sci-hub.se Future research is increasingly focused on the adoption of green chemistry principles to mitigate these issues. Key areas of development include the use of alternative energy sources and sustainable solvent systems.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and enhanced purity of indole products. mdpi.com This technique is particularly advantageous for reactions like the Fischer, Bischler, and various metal-catalyzed indole syntheses. mdpi.com Similarly, ultrasound-assisted synthesis provides an eco-friendly alternative that can accelerate reaction rates through acoustic cavitation. beilstein-archives.orgrjpn.org These methods align with the principles of green chemistry by improving energy efficiency and often enabling reactions under solvent-free or milder conditions. mdpi.combeilstein-archives.org

Another significant trend is the replacement of conventional volatile organic solvents with greener alternatives. Research into using water, ionic liquids, or deep-eutectic liquids as reaction media for indole synthesis is gaining traction. beilstein-archives.org These approaches not only reduce environmental pollution but can also offer unique reactivity and selectivity. For the synthesis of 2-(5-bromo-1H-indol-3-yl)acetonitrile, future work will likely involve adapting these green methodologies, such as an oxone-halide system, to efficiently and selectively introduce the bromine atom and construct the indole core in a more sustainable manner. organic-chemistry.orgacs.org

| Methodology | Key Principles | Potential Advantages for this compound Synthesis | References |

|---|---|---|---|

| Microwave-Assisted Synthesis | Direct heating of polar molecules, rapid energy transfer. | Reduced reaction times, higher yields, fewer side products. | mdpi.com |

| Ultrasound-Assisted Synthesis | Acoustic cavitation enhances mass transfer and reaction rates. | Milder conditions, improved yields, applicable to heterogeneous reactions. | beilstein-archives.orgrjpn.org |

| Aqueous Media Synthesis | Utilizes water as a benign solvent. | Environmentally friendly, cost-effective, unique reactivity. | beilstein-archives.org |

| Ionic Liquids/Deep-Eutectic Solvents | Non-volatile, tunable solvents that can also act as catalysts. | Reduced solvent loss, potential for catalyst recycling, enhanced reaction rates. | beilstein-archives.org |

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of the this compound scaffold is critical for creating diverse molecular libraries. The bromine atom at the C5 position and the active C-H bonds of the indole ring serve as handles for modification. Future research will focus on discovering novel catalytic systems that offer higher efficiency, selectivity, and broader functional group tolerance.

Palladium-catalyzed cross-coupling reactions are a mainstay for functionalizing halogenated arenes and will continue to be vital for derivatizing the C5-bromo position. nih.gov Advances are expected in the development of ligands that enable challenging couplings and in methodologies that allow for sequential C-H functionalization at other positions of the indole ring, such as C2, C4, and C7. mdpi.comnih.govopenmedicinalchemistryjournal.com Palladium/norbornene (Pd/NBE) cooperative catalysis, for example, has shown promise for the vicinal di-carbo-functionalization of indoles, a strategy that could be applied to install substituents at the C2 and C3 positions. mdpi.com

Copper-catalyzed reactions represent a more economical and sustainable alternative to palladium systems. dntb.gov.uapensoft.net Research into copper-catalyzed C-N and C-C bond formation, as well as cross-dehydrogenative coupling (CDC) reactions, will provide new avenues for modifying the indole core. pensoft.net Furthermore, catalysts based on more abundant 3d transition metals like cobalt are being explored for C-H activation, offering milder reaction conditions and novel reactivity. nih.gov The development of catalytic systems that can selectively functionalize the C-H bonds of the benzene (B151609) portion of the indole ring remains a significant challenge and a key area for future exploration. nih.gov

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic protocols. Advanced spectroscopic techniques that allow for in situ, real-time monitoring of reactions are becoming indispensable tools for chemical process development.

For the synthesis and functionalization of this compound, techniques like Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Raman spectroscopy offer powerful capabilities. nih.govnih.gov These methods can track the concentration of reactants, intermediates, and products in real-time by monitoring characteristic vibrational bands, such as the N-H stretch, aromatic C=C vibrations, or the nitrile (C≡N) stretch. nih.govnih.gov This data provides invaluable kinetic information, helps identify transient intermediates, and allows for rapid optimization of reaction parameters like temperature, pressure, and catalyst loading. mdpi.com

Integrating these spectroscopic probes into different reactor setups, from batch to continuous-flow systems, is a key area of advancement. beilstein-archives.orgnih.gov For instance, coupling Raman spectroscopy with microwave synthesis reactors enables simultaneous heating and monitoring, providing a detailed picture of reaction progress under these specialized conditions. nih.gov Low-field Nuclear Magnetic Resonance (NMR) spectroscopy is also emerging as a viable process analytical technology (PAT) tool for monitoring reactions without the need for complex sample preparation. nih.gov The application of these in situ analytical methods will accelerate the development of robust and efficient syntheses for novel indole derivatives.

Multidisciplinary Research at the Chemistry-Biology Interface

The indole scaffold is a "privileged structure" in medicinal chemistry, and its brominated derivatives often exhibit enhanced or novel biological activities. sci-hub.sefiveable.me The presence of a halogen like bromine can increase lipophilicity, improve metabolic stability, and facilitate specific interactions with biological targets. nih.govnih.gov Future research on this compound will heavily involve its exploration at the chemistry-biology interface.

Studies have shown that 5-bromoindole (B119039) derivatives possess a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. rjpn.orgpensoft.netnih.gov For example, 5-bromoindole derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and have shown antiproliferative effects against various cancer cell lines. nih.gov The indole-3-acetonitrile (B3204565) moiety itself is also of biological interest, having been identified as a metabolite in human cancer cells and showing potential connections to neurotransmitter pathways. nih.govnih.gov

Future directions will involve synthesizing libraries of compounds derived from this compound and screening them against a range of biological targets. This includes exploring their potential as quorum sensing inhibitors, where bromination has been shown to increase potency, or as chemical probes to study specific proteins like bromodomains. mdpi.commdpi.com This multidisciplinary approach, combining synthetic chemistry with cell biology, pharmacology, and biochemistry, is crucial for translating a core chemical structure into potential therapeutic leads.

| Compound Class | Reported Biological Activity | Potential Target/Mechanism | References |

|---|---|---|---|

| 5-Bromoindole-2-carboxylic Acid Derivatives | Anticancer (antiproliferative) | EGFR Tyrosine Kinase Inhibition | nih.govresearchgate.net |

| 5-Bromobrassinin Analogues | Anticancer | Indoleamine 2,3-dioxygenase (IDO) Inhibition | beilstein-archives.org |

| Brominated Indole Carboxaldehydes | Quorum Sensing Inhibition | Disruption of bacterial communication | mdpi.com |

| Indolyl-3-acetonitrile Derivatives | Anti-inflammatory | Inhibition of NO and PGE2 production | nih.govopenmedicinalchemistryjournal.com |

| Halogenated Indenoindoles | Anticancer (leukemia) | Protein Kinase CK2 Inhibition | nih.govresearchgate.net |

Computational Design of New Derivatives with Predicted Reactivity or Biological Activity

In silico methods are transforming drug discovery and chemical synthesis by enabling the rational design of new molecules with desired properties. Computational chemistry can predict reactivity, molecular interactions, and potential biological activity, thereby guiding synthetic efforts and reducing the need for extensive empirical screening.

For this compound, computational tools can be applied in several ways. Molecular docking studies can predict how derivatives of this scaffold might bind to the active sites of therapeutic targets, such as kinases or other enzymes. nih.govnih.govresearchgate.netresearchgate.net These simulations help rationalize structure-activity relationships (SAR) and guide the design of new analogues with improved binding affinity and selectivity. nih.gov For example, docking studies have been used to guide the synthesis of 5-bromoindole derivatives as EGFR inhibitors. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool. By building mathematical models that correlate structural features of a series of compounds with their biological activity, QSAR can predict the potency of newly designed molecules before they are synthesized. nih.govnih.gov These models can identify key molecular descriptors—such as electronic properties, steric factors, and hydrophobicity—that are crucial for activity. mdpi.comeurjchem.com Furthermore, computational methods can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. mdpi.com The integration of these computational design strategies will be instrumental in unlocking the full potential of the this compound scaffold for various applications.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(5-bromo-1H-indol-3-yl)acetonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of indole derivatives followed by substitution with acetonitrile. Key steps include:

- Halogenation of the indole ring at the 5-position using brominating agents like NBS (N-bromosuccinimide) under controlled temperature (0–25°C).

- Coupling the brominated indole with acetonitrile derivatives via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).

- Solvent choice (e.g., DMF or THF) and catalyst selection (e.g., palladium catalysts for cross-coupling) critically affect yield. Purification via column chromatography with hexane/ethyl acetate gradients is recommended .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H NMR identifies protons on the indole ring (δ 7.2–7.8 ppm) and acetonitrile group (δ ~3.8 ppm). C NMR confirms nitrile carbon (δ ~115 ppm).

- IR : A sharp peak near 2240 cm confirms the C≡N stretch.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 263.98 for CHBrN) .

Q. How can purity be ensured during synthesis?

- Methodological Answer : Use HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>95%). Recrystallization from ethanol/water mixtures improves crystallinity. Monitor by TLC (R ~0.4 in 7:3 hexane/ethyl acetate) .

Q. What are the compound’s key structural features relevant to its reactivity?